Oxazol-2-ylmethanamine hydrochloride physical properties
Oxazol-2-ylmethanamine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of Oxazol-2-ylmethanamine Hydrochloride
Abstract
Oxazol-2-ylmethanamine hydrochloride is a heterocyclic amine of significant interest to the pharmaceutical and chemical research sectors. The oxazole scaffold is a key structural motif in numerous biologically active compounds, and this particular building block serves as a valuable precursor in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of the core physical and chemical properties of Oxazol-2-ylmethanamine hydrochloride. Authored from the perspective of a Senior Application Scientist, this document synthesizes publicly available data with established analytical methodologies, offering practical insights for researchers. We will cover the compound's chemical identity, physicochemical characteristics, spectroscopic profile, and essential safety protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in a laboratory setting.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. Oxazol-2-ylmethanamine hydrochloride is identified by its unique chemical structure, molecular formula, and CAS registry number.
The molecule consists of a five-membered aromatic oxazole ring substituted at the 2-position with a methanamine group (-CH₂NH₂). As a hydrochloride salt, the primary amine is protonated to form an ammonium chloride salt (-CH₂NH₃⁺Cl⁻), which significantly influences its physical properties, particularly solubility.
Caption: Analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum (in D₂O):
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Oxazole Ring Protons: Two signals in the aromatic region (~7.0-8.5 ppm), likely appearing as doublets or singlets depending on the specific coupling constants.
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Methylene Protons (-CH₂-): A singlet in the range of ~4.0-4.5 ppm, shifted downfield due to the adjacent electron-withdrawing oxazole ring and the protonated amine.
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Amine Protons (-NH₃⁺): This signal is often broad and may exchange with the solvent, making it difficult to observe in D₂O. In a non-protic solvent like DMSO-d₆, it would appear as a broad singlet.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
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Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TSP for D₂O, or residual solvent peak for DMSO-d₆).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
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N-H Stretch: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
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C=N Stretch: A sharp peak around 1650-1550 cm⁻¹ corresponding to the C=N bond within the oxazole ring.
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C-O-C Stretch: A strong band in the 1250-1050 cm⁻¹ region, indicative of the ether-like linkage in the oxazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Background Scan: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum. This is a critical self-validating step to remove atmospheric (CO₂, H₂O) interference.
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Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
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Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
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Analysis: The resulting spectrum should be baseline-corrected and the peak positions (in cm⁻¹) identified and assigned to their corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. When analyzed by electrospray ionization (ESI), the hydrochloride salt will typically dissociate, and the mass spectrometer will detect the protonated free base.
Expected Result (Positive Ion ESI-MS):
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The primary observed ion should be the [M+H]⁺ of the free base (Oxazol-2-ylmethanamine).
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Molecular Weight of Free Base (C₄H₆N₂O) = 98.10 g/mol . *[1] Expected m/z = 98.10 + 1.007 (proton) = 99.11 .
Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps ensure protonation for positive ion mode detection.
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Infusion: Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).
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Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that its mass matches the calculated exact mass of the protonated free base.
Safety, Handling, and Storage
Proper handling of any chemical is paramount for laboratory safety. Oxazol-2-ylmethanamine hydrochloride is classified with specific hazards that require appropriate precautions.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |[2][3] | Skin Corrosion/Irritation | H315 | Causes skin irritation | |[2][3] | Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |[2][3] | STOT - Single Exposure | H335 | May cause respiratory irritation | |[2][3]
Safe Handling Procedures:
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves. *[4][5] Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. *[6][7] Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. I[4]n case of accidental contact, flush the affected area with copious amounts of water.
Storage and Stability:
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. R[4]ecommended storage temperature is 2-8°C. *[2] Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric moisture and oxygen.
[2]***
Conclusion
This guide has detailed the essential physical properties of Oxazol-2-ylmethanamine hydrochloride, providing a framework for its effective use in a research and development setting. By combining predicted data with robust, validated experimental protocols, scientists can ensure the quality and integrity of their work. The information presented on its chemical identity, physicochemical behavior, spectroscopic signature, and safety requirements serves as a critical resource for any professional working with this versatile chemical building block.
References
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The Good Scents Company. (n.d.). oxazole, 288-42-6. [Link]
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Wikipedia. (n.d.). Oxazole. [Link]
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PubChem. (n.d.). (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230. [Link]
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PubChem. (n.d.). Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655. [Link]
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Enamine. (n.d.). Safety Data Sheet. [Link]
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- 3. OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE | 885331-17-9 [chemicalbook.com]
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